2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline
Beschreibung
2-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a tetrahydroisoquinoline (THIQ) core fused with a pyrimidine ring substituted with a difluoromethyl (-CF₂H) and a methyl group. This structural hybrid combines the pharmacophoric features of THIQ derivatives—known for their neuroactive properties—and pyrimidine moieties, which are prevalent in antimicrobial and anticancer agents .
Eigenschaften
IUPAC Name |
2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3/c1-10-18-13(15(16)17)8-14(19-10)20-7-6-11-4-2-3-5-12(11)9-20/h2-5,8,15H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEWTYNAQBKHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC3=CC=CC=C3C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common approach involves the difluoromethylation of a pyrimidine derivative, followed by the construction of the tetrahydroisoquinoline ring. The difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents under specific conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the difluoromethylation step .
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine or tetrahydroisoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s uniqueness lies in its pyrimidine substitution pattern. Key analogs and their functional distinctions include:
- Difluoromethyl vs.
- Pyrimidine vs. Benzoxazole: Unlike benzoxazole-containing THIQs (), the pyrimidine ring may confer antifungal or anticancer activity, as seen in pyrimidine-furanose derivatives .
Metabolic Stability
- Hydroxylation : 1MeTIQ undergoes 4-hydroxylation (8.7% excretion) and N-methylation (0.7%) . The target compound’s pyrimidine substituent may sterically hinder hydroxylation, prolonging half-life.
- Oxidation : Fluorinated groups resist oxidative metabolism, as seen in trifluoromethyl-THIQs (), suggesting similar stability for the difluoromethyl analog.
Biologische Aktivität
2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline (CAS No. 2549039-09-8) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound consists of a tetrahydroisoquinoline core substituted with a difluoromethyl group and a methylpyrimidine moiety. The molecular formula is C15H15F2N3 and it has a molecular weight of 275.30 g/mol.
Mechanisms of Biological Activity
The biological activity of 2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Interaction : It has the potential to interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest it may exhibit antimicrobial and anticancer activities.
In Vitro Studies
A study conducted on related compounds indicated that modifications in the tetrahydroisoquinoline structure could enhance biological activity against cancer cell lines. For instance, derivatives showed significant inhibition of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers .
Case Studies
- Antitumor Activity : A derivative of tetrahydroisoquinoline demonstrated potent anti-proliferative effects in MV4-11 leukemia cells with a GI50 value of 18 nM . This suggests that similar derivatives might offer therapeutic benefits in treating hematological malignancies.
- Cytokine Production Inhibition : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6, indicating potential use in autoimmune diseases .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
